molecular formula C13H24BrClO B14569800 Tridecanoyl chloride, 13-bromo- CAS No. 61657-98-5

Tridecanoyl chloride, 13-bromo-

Cat. No.: B14569800
CAS No.: 61657-98-5
M. Wt: 311.68 g/mol
InChI Key: ZBNBVJGCQNWVOW-UHFFFAOYSA-N
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Description

Tridecanoyl chloride, 13-bromo- is a useful research compound. Its molecular formula is C13H24BrClO and its molecular weight is 311.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridecanoyl chloride, 13-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecanoyl chloride, 13-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61657-98-5

Molecular Formula

C13H24BrClO

Molecular Weight

311.68 g/mol

IUPAC Name

13-bromotridecanoyl chloride

InChI

InChI=1S/C13H24BrClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2

InChI Key

ZBNBVJGCQNWVOW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCBr)CCCCCC(=O)Cl

Origin of Product

United States

Structural Characterization and Nomenclature of 13 Bromotridecanoyl Chloride

13-Bromotridecanoyl chloride is a long-chain aliphatic acyl chloride distinguished by the presence of two reactive functional groups: a terminal bromo group and an acyl chloride group. This dual functionality is key to its utility in chemical synthesis.

The molecule consists of a thirteen-carbon backbone. At one end (C1), a carbonyl group is double-bonded to an oxygen atom and single-bonded to a chlorine atom, forming the acyl chloride functional group. At the opposite end of the chain (C13), a bromine atom is attached. The intervening carbons (C2 through C12) form a saturated aliphatic chain.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named 13-bromotridecanoyl chloride . The naming convention identifies the longest carbon chain containing the principal functional group, which in this case is the acyl chloride. The "tridecanoyl" portion of the name indicates a thirteen-carbon acyl group. The "chloride" suffix specifies the halogen attached to the carbonyl carbon. The prefix "13-bromo" indicates the position of the bromine atom on the carbon chain, with the carbonyl carbon designated as the first carbon. libretexts.org

Below is a table summarizing the key structural and identifying information for 13-bromotridecanoyl chloride.

PropertyValue
IUPAC Name 13-bromotridecanoyl chloride
Chemical Formula C₁₃H₂₄BrClO
Functional Groups Acyl chloride (-COCl), Bromo (-Br)
Carbon Chain Length 13 carbons

Historical Context and Evolution of Long Chain Acyl Halide Chemistry

The development of acyl halide chemistry has been pivotal in the advancement of organic synthesis. wikipedia.org Acyl halides, also known as acid halides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halide. libretexts.orgwikipedia.org This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl halides valuable intermediates for the synthesis of esters, amides, and other carbonyl-containing compounds. libretexts.orgbritannica.com

Early methods for the preparation of acyl chlorides involved the reaction of carboxylic acids with reagents like phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org These methods, while effective, sometimes required harsh conditions or produced byproducts that were difficult to separate from the desired acyl chloride. chemguide.co.uk For instance, the reaction with PCl₅ produces phosphorus oxychloride (POCl₃) as a byproduct, which has a similar boiling point to many acyl chlorides, complicating purification by fractional distillation. chemguide.co.uklibretexts.org The use of thionyl chloride offered an advantage as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uklibretexts.org

The chemistry of long-chain acyl halides, such as 13-bromotridecanoyl chloride, evolved alongside the broader field of organic synthesis. The ability to synthesize these molecules with defined chain lengths and terminal functional groups opened up new possibilities for creating complex molecules. The development of milder and more selective halogenating agents, such as oxalyl chloride, further expanded the synthetic utility of these compounds. wikipedia.org These advancements have been crucial for the synthesis of polymers, pharmaceuticals, and other advanced materials where precise control over molecular structure is essential.

Significance of ω Bromoaliphatic Acyl Chlorides As Bifunctional Reagents

Synthetic Routes to ω-Brominated Carboxylic Acids

The initial and most crucial step is the regioselective introduction of a bromine atom at the terminal (ω) position of a thirteen-carbon chain carboxylic acid.

Radical Halogenation Strategies for Alkyl Chain Bromination

Free-radical halogenation is a common method for functionalizing alkanes. wikipedia.org However, its application in the synthesis of specific ω-haloacids is limited by a lack of selectivity. When an alkane is treated with a halogen and UV light, the reaction proceeds via a radical chain mechanism. wikipedia.org For a long-chain carboxylic acid like tridecanoic acid, this would result in a statistical mixture of various brominated isomers, as the halogen radical can abstract a hydrogen atom from any of the methylene (B1212753) groups along the chain. libretexts.orgmissouri.edu

The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. wikipedia.org In a linear alkyl chain, all methylene (CH₂) groups are secondary, leading to a complex mixture of products that are difficult to separate. While bromination is generally more selective than chlorination, it is still not regioselective enough for this specific transformation. masterorganicchemistry.comyoutube.com The key issue is that the reaction is not selective for the terminal methyl group. masterorganicchemistry.com

A more controlled, albeit indirect, radical-based approach is the anti-Markovnikov hydrobromination of an ω-unsaturated carboxylic acid. For instance, the radical-initiated addition of hydrogen bromide (HBr) to 12-tridecenoic acid would yield the desired 13-bromotridecanoic acid. This reaction is typically initiated by peroxides or UV light and ensures the bromine atom adds to the terminal carbon.

Alternative Bromination Techniques for Long-Chain Aliphatic Substrates

Given the selectivity issues with direct radical halogenation, alternative methods are more commonly employed for the synthesis of ω-brominated carboxylic acids. These methods often start with a precursor that has a functional group at the ω-position, allowing for a more controlled bromination.

One effective strategy is to start from an ω-hydroxycarboxylic acid, such as 13-hydroxytridecanoic acid. The hydroxyl group can be converted to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid.

Another powerful method is the Hell-Volhard-Zelinskii (HVZ) reaction, which is specific for the α-bromination of carboxylic acids and is therefore not suitable for ω-bromination. fiveable.mepressbooks.publibretexts.orglibretexts.org This highlights the importance of choosing a synthetic route that targets the correct end of the molecule.

A common and effective industrial method involves the ring-opening of a lactone. For example, tridecanolide can be cleaved with HBr, often in the presence of a strong acid catalyst, to directly yield 13-bromotridecanoic acid. This method is highly regioselective as the ring opening occurs at the acyl-oxygen bond, and the bromine attacks the terminal carbon of the resulting alcohol.

Conversion of ω-Bromocarboxylic Acids to Acyl Chlorides

Once the ω-bromocarboxylic acid has been synthesized and purified, it is converted into the more reactive acyl chloride. This is a standard transformation in organic synthesis.

Established Chlorination Reagents and Protocols

Several reagents are widely used to convert carboxylic acids to acyl chlorides. The choice of reagent often depends on the scale of the reaction and the sensitivity of the substrate. organic-chemistry.orgmasterorganicchemistry.com

ReagentFormulaByproductsTypical Conditions
Thionyl chlorideSOCl₂SO₂(g), HCl(g)Neat or in an inert solvent (e.g., toluene), often at reflux. commonorganicchemistry.comlibretexts.org
Oxalyl chloride(COCl)₂CO(g), CO₂(g), HCl(g)Inert solvent (e.g., DCM) with catalytic DMF, often at room temperature. commonorganicchemistry.com
Phosphorus pentachloridePCl₅POCl₃, HCl(g)Typically used neat or in a non-polar solvent.
Phosphorus trichloride (B1173362)PCl₃H₃PO₃Requires heating; byproducts can be difficult to remove. orgoreview.com

Interactive Data Table: Compare the features of common chlorinating agents.

Thionyl chloride is a popular choice because its byproducts are gaseous, which simplifies the workup procedure. masterorganicchemistry.comyoutube.comyoutube.com Oxalyl chloride is also highly effective and is often used for more sensitive substrates as the reaction can be run under milder conditions. commonorganicchemistry.com

Optimization of Reaction Conditions for ω-Brominated Substrates

When converting 13-bromotridecanoic acid to its acyl chloride, it is crucial to use conditions that are chemoselective, meaning they target the carboxylic acid group without reacting with the C-Br bond at the other end of the molecule. researchgate.net

The reaction with thionyl chloride or oxalyl chloride is generally performed under anhydrous conditions in an inert solvent. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. The temperature is usually kept moderate, from room temperature to a gentle reflux, to avoid potential side reactions. acs.org These could include intermolecular esterification or reactions involving the terminal bromide. The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency.

Scalability and Industrial Synthesis Approaches for 13-Bromo-Tridecanoyl Chloride and Related ω-Haloacyl Chlorides

The industrial-scale synthesis of ω-haloacyl chlorides, such as 13-bromotridecanoyl chloride, presents a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and process design to ensure efficiency, safety, and cost-effectiveness. While specific data on the large-scale production of 13-bromotridecanoyl chloride is not extensively available in public literature, general principles of acyl chloride synthesis can be applied and adapted for its industrial production. The primary route for synthesizing acyl chlorides is the conversion of the corresponding carboxylic acid, in this case, 13-bromotridecanoic acid. nih.gov

The choice of chlorinating agent is a critical factor in the scalability of the synthesis. Commonly used reagents in laboratory settings, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅), are all viable options for industrial production, each with its own advantages and disadvantages. google.com

Thionyl chloride is a frequently used reagent due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. google.com The reaction is typically carried out by treating the carboxylic acid with an excess of thionyl chloride, often with the addition of a catalytic amount of N,N-dimethylformamide (DMF). The use of a catalyst can significantly increase the reaction rate. google.com

Oxalyl chloride , often used with a catalytic amount of DMF, is another effective reagent. It is generally considered a milder and more selective reagent than thionyl chloride. google.com A significant advantage in an industrial setting is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which, similar to thionyl chloride, facilitates product isolation. google.com However, the higher cost of oxalyl chloride compared to thionyl chloride can be a limiting factor for large-scale production.

Phosphorus halides , such as PCl₃ and PCl₅, are also effective for the synthesis of acyl chlorides. nih.gov However, the formation of non-gaseous byproducts, such as phosphorous acid (H₃PO₃) or phosphorus oxychloride (POCl₃), can complicate the purification process, requiring additional separation steps. nih.gov

For the industrial synthesis of fatty acid chlorides, particularly those with unsaturated bonds, side reactions can be a significant issue. While 13-bromotridecanoyl chloride is a saturated chain, the principles for minimizing side reactions are relevant. One patented method for preparing fatty acid chlorides with multiple unsaturated bonds involves the silylation of the fatty acid prior to reaction with a chlorinating agent like thionyl chloride. This approach is designed to prevent side reactions at the unsaturated sites, though it introduces additional steps to the process.

The move from laboratory-scale batch production to industrial-scale synthesis often involves a shift towards continuous flow processes . Continuous flow reactors offer several advantages for the synthesis of acyl chlorides, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and consistency. google.com A continuous flow process for producing acyl chlorides would typically involve continuously feeding the carboxylic acid and the chlorinating agent into a reactor, where they are mixed and reacted under controlled temperature and pressure. The resulting product stream is then continuously purified.

A patent describing a method for producing acid chlorides highlights the use of both batch and continuous processes. In a batch process, the carboxylic acid and a catalyst (such as DMF) are charged into a reactor, followed by the gradual addition of the chlorinating agent (e.g., phosgene (B1210022) or thionyl chloride). google.com In a continuous process, the reactants are continuously fed into a stirred-tank reactor or a series of reactors. google.com

The scalability of the synthesis of 13-bromotridecanoyl chloride would involve optimizing several parameters, including the molar ratio of reactants, reaction temperature, reaction time, and the method of purification. The following tables provide a hypothetical comparison of different chlorinating agents for the synthesis of a generic long-chain acyl chloride, which can be extrapolated to 13-bromotridecanoyl chloride, and an overview of batch versus continuous processing.

Table 1: Comparison of Chlorinating Agents for Scalable Acyl Chloride Synthesis

Chlorinating AgentTypical CatalystKey ByproductsScalability AdvantagesScalability Challenges
Thionyl Chloride (SOCl₂)DMF (catalytic)SO₂, HCl (gaseous)Cost-effective, gaseous byproducts simplify purification. google.comCorrosive nature of reagents and byproducts requires specialized equipment.
Oxalyl Chloride ((COCl)₂)DMF (catalytic)CO₂, CO, HCl (gaseous)Milder reaction conditions, gaseous byproducts. google.comHigher cost compared to thionyl chloride.
Phosphorus Trichloride (PCl₃)NoneH₃PO₃ (solid/liquid)Readily available reagent.Non-gaseous byproduct complicates purification. nih.gov
Phosphorus Pentachloride (PCl₅)NonePOCl₃, HCl (liquid, gas)Effective for a wide range of carboxylic acids.Solid handling (PCl₅) can be challenging on a large scale, non-gaseous byproduct. nih.gov

Table 2: Comparison of Batch vs. Continuous Processing for Acyl Chloride Synthesis

Process TypeDescriptionAdvantages for ScalabilityDisadvantages for Scalability
Batch Processing Reactants are charged into a vessel and the reaction proceeds to completion, after which the product is isolated. google.comFlexible for producing multiple products in the same equipment. Lower initial capital investment for smaller scales.Potential for thermal runaway with large reaction volumes. Inconsistent product quality between batches. Less efficient for high-volume production.
Continuous Flow Processing Reactants are continuously fed into a reactor, and the product is continuously removed. google.comImproved safety due to smaller reaction volumes. Better heat and mass transfer leading to higher consistency and yield. Suitable for large-scale, dedicated production. google.comHigher initial capital investment. Less flexible for producing different products.

Nucleophilic Acyl Substitution Pathways

The acyl chloride group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. libretexts.org This reactivity is attributed to the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. The general order of reactivity for carboxylic acid derivatives is: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org

Reactivity with Oxygen Nucleophiles: Esterification and Carboxylic Acid Formation

Esterification: 13-Bromo-tridecanoyl chloride reacts readily with alcohols in a process known as alcoholysis to form the corresponding esters. libretexts.org This reaction is a cornerstone of organic synthesis and is often the most common method for preparing esters in a laboratory setting. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of a chloride ion and a proton to yield the ester. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base such as pyridine (B92270) is commonly added. libretexts.org

Carboxylic Acid Formation: In the presence of water, 13-bromo-tridecanoyl chloride undergoes hydrolysis to yield 13-bromo-tridecanoic acid. libretexts.org This reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile. libretexts.orgphysicsandmathstutor.com The process is generally vigorous with acyl chlorides. physicsandmathstutor.com The formation of HCl as a byproduct means that a base like sodium hydroxide (B78521) or pyridine is often used to facilitate the reaction. libretexts.org

Table 1: Reactions of 13-Bromo-Tridecanoyl Chloride with Oxygen Nucleophiles

NucleophileProductReaction TypeCommon Conditions
Alcohol (R-OH)13-Bromo-tridecanoate esterEsterification (Alcoholysis)Presence of a base (e.g., pyridine)
Water (H₂O)13-Bromo-tridecanoic acidHydrolysisPresence of a base (e.g., NaOH, pyridine)

Reactivity with Nitrogen Nucleophiles: Amide Synthesis

The reaction of 13-bromo-tridecanoyl chloride with ammonia, primary amines, or secondary amines leads to the formation of amides. This reaction, termed aminolysis, is a facile process due to the high reactivity of the acyl chloride. libretexts.org The mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the acyl chloride. Similar to reactions with oxygen nucleophiles, a tetrahedral intermediate is formed, which then collapses to expel the chloride ion.

A key consideration in amide synthesis from acyl chlorides is the use of two equivalents of the amine. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride that is formed. libretexts.org This prevents the protonation of the starting amine, which would render it non-nucleophilic. The resulting product is the corresponding N-substituted or unsubstituted 13-bromo-tridecanamide.

Anhydride Formation via Carboxylate Attack

13-Bromo-tridecanoyl chloride can react with a carboxylate salt (e.g., sodium carboxylate) to form a mixed anhydride. libretexts.orgmasterorganicchemistry.com This is another example of nucleophilic acyl substitution, where the carboxylate anion acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. libretexts.org The chloride ion is subsequently displaced, yielding the anhydride. masterorganicchemistry.com Symmetrical anhydrides can also be formed by reacting the acyl chloride with the corresponding carboxylic acid, often in the presence of a base like pyridine. masterorganicchemistry.com Anhydrides are themselves reactive acylating agents, though generally less so than acyl chlorides. libretexts.orgchemguide.co.uk

Reactivity of the Terminal Bromine Functionality

The terminal bromine atom on the C13 position of the alkyl chain behaves as a typical primary alkyl halide, making it susceptible to a different set of reactions, primarily cross-coupling and nucleophilic substitution. This allows for the modification of the "tail" of the molecule, independent of the acyl chloride "head."

Cross-Coupling Reactions (e.g., Suzuki, Stille, and related methodologies)

The terminal bromine atom can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.org While traditionally used for aryl and vinyl halides, modified conditions have expanded its scope to include alkyl halides. libretexts.orgnih.gov For a substrate like 13-bromo-tridecanoyl chloride, a Suzuki coupling could potentially be used to attach an aryl or vinyl group to the terminal carbon, although the reactivity of the acyl chloride group would need to be considered and possibly protected. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary for coupling with alkyl chlorides and, by extension, bromides. libretexts.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organohalide. wikipedia.org It is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org Recent advancements have enabled the room-temperature cross-coupling of functionalized alkyl bromides with alkenyltin reagents, which could be applicable to 13-bromo-tridecanoyl chloride. nih.gov This method often requires specific palladium catalysts and ligands to facilitate the oxidative addition step and prevent side reactions like beta-hydride elimination. nih.govharvard.edu

Table 2: Potential Cross-Coupling Reactions at the Terminal Bromine

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki CouplingOrganoboronic Acid (R-B(OH)₂)Pd(0) catalyst, BaseC-C (Alkyl-Aryl/Vinyl)
Stille CouplingOrganostannane (R-Sn(Alkyl)₃)Pd(0) catalyst, LigandC-C (Alkyl-Aryl/Vinyl/Alkyl)

Nucleophilic Displacement Reactions at the ω-Position

The primary alkyl bromide at the ω-position is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can be used to displace the bromide ion, leading to a diverse array of terminally-functionalized long-chain compounds. This functionalization is a key step in synthesizing molecules for various applications, such as self-assembled monolayers or biologically active probes.

Examples of such transformations include:

Azide (B81097) substitution: Reaction with sodium azide (NaN₃) would yield 13-azido-tridecanoyl chloride. The azide group can then be further transformed, for example, by reduction to a primary amine or through "click" chemistry reactions.

Cyanide substitution: Reaction with sodium or potassium cyanide would introduce a terminal nitrile group, forming 14-cyano-tridecanoyl chloride. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Other nucleophiles: Other common nucleophiles like thiols (to form thioethers), iodide (in a Finkelstein reaction), and various carbon nucleophiles can also be employed to functionalize the terminal position.

These reactions are typically carried out in polar aprotic solvents (e.g., acetone, DMF, DMSO) to facilitate the SN2 pathway. Care must be taken to ensure that the nucleophile does not react with the acyl chloride moiety, or alternatively, the acyl chloride can be protected (e.g., by converting it to an ester) before carrying out the substitution at the terminal bromine.

Radical-Mediated Transformations Involving Bromine

The terminal bromine atom in 13-bromo-tridecanoyl chloride and similar long-chain alkyl bromides serves as a versatile handle for radical-mediated reactions. A prominent example of this is its potential application in Atom Transfer Radical Polymerization (ATRP). In ATRP, the alkyl bromide can act as an initiator, forming a carbon-centered radical in the presence of a transition metal catalyst, typically a copper(I) complex. cmu.eduacs.org This radical can then add to a monomer, propagating a polymer chain. The process is controlled, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. acs.orgrsc.orgnih.gov

The general mechanism for the initiation of polymerization using a long-chain bromo-alkane as an initiator is depicted below:

Initiation: The C-Br bond undergoes homolytic cleavage, facilitated by a catalyst, to generate an alkyl radical. srmist.edu.inucr.edu

Propagation: The alkyl radical adds to a monomer, creating a new radical species that can further react with other monomers. lumenlearning.comdocbrown.info

Termination: The reaction is terminated by the combination of two radical species. srmist.edu.inyoutube.com

The reactivity of alkyl halides in ATRP follows the order of I > Br > Cl, making the bromo- functionality of 13-bromo-tridecanoyl chloride well-suited for this type of polymerization. acs.org The stability of the resulting radical is also a key factor, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. srmist.edu.in

Research on related bromo-esters has demonstrated their successful use as initiators in the ATRP of various monomers, such as styrene (B11656) and acrylates. cmu.edu These studies provide a strong basis for the expected reactivity of 13-bromo-tridecanoyl chloride in similar radical polymerization processes.

Table 1: Examples of Monomers Polymerized Using Alkyl Bromide Initiators in ATRP

MonomerInitiator TypeCatalyst SystemResulting Polymer
Styreneα-bromoesterCu(I)/ligandPolystyrene
Methyl AcrylateEthyl α-bromoisobutyrateCuBr₂/Me₆TRENPoly(methyl acrylate)
N-isopropylacrylamideAlkyl BromideCuBr₂/ligandPoly(N-isopropylacrylamide)

Data extrapolated from studies on analogous systems. cmu.edursc.orgnih.gov

Catalytic Activation and Reaction Scope Expansion

The utility of 13-bromo-tridecanoyl chloride and its analogues can be significantly expanded through the use of catalytic methods that activate either the acyl chloride or the alkyl bromide moiety.

Transition metal catalysis has been instrumental in expanding the reaction scope of alkyl bromides. For example, palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, can be employed to form new carbon-carbon bonds at the terminal bromine position. nih.govacs.org These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkyl groups. More recently, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative. acs.org

Furthermore, catalytic carbonylation of the alkyl bromide using carbon monoxide in the presence of a transition metal catalyst can introduce a carbonyl group, providing access to a different class of compounds. rsc.org Recent advancements have focused on using abundant and less expensive metals for these transformations. rsc.org

The acyl chloride group can also be activated catalytically. For instance, Lewis acids can enhance its electrophilicity, facilitating reactions with weaker nucleophiles. Moreover, certain one-pot transformations can be facilitated by in-situ activation of intermediates. nih.gov The development of dual catalytic systems that can concurrently or sequentially activate both the acyl chloride and the alkyl bromide functionalities represents a promising frontier for expanding the synthetic utility of molecules like 13-bromo-tridecanoyl chloride. acs.org

Table 3: Examples of Catalytic Reactions for Long-Chain Alkyl Bromides

Reaction TypeCatalystCoupling PartnerProduct Type
Suzuki CouplingPalladium complexArylboronic acidAryl-substituted alkane
Alkyl-Alkyl CouplingCopper complexAlkylzinc reagentLonger-chain alkane
CarboxylationNickel complexCarbon DioxideCarboxylic acid

Data based on studies of analogous alkyl bromide compounds. nih.govacs.org

Advanced Research Applications of 13 Bromo Tridecanoyl Chloride in Chemical Synthesis

Synthetic Building Block for Complex Organic Architectures

The dual reactivity of 13-bromo-tridecanoyl chloride allows it to serve as a versatile precursor in the synthesis of sophisticated organic molecules. The acyl chloride provides a direct route for introducing the long carbon chain via acylation reactions, while the terminal bromine atom offers a secondary site for subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions.

The synthesis of aryl ketones is a fundamental transformation in organic chemistry, and 13-bromo-tridecanoyl chloride is an excellent acylating agent for this purpose. Two primary methods for this conversion are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

In Friedel-Crafts acylation , 13-bromo-tridecanoyl chloride reacts with an aromatic compound (arene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring to form the corresponding aryl ketone. libretexts.orgnih.gov This method is a direct way to attach the 13-bromotridecanoyl group to an aromatic core. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polysubstitution products. libretexts.orgorganic-chemistry.org The terminal bromo-group on the alkyl chain remains intact under these conditions, available for subsequent synthetic steps.

The Suzuki-Miyaura cross-coupling offers a milder and often more selective alternative. ncert.nic.inacs.org This palladium-catalyzed reaction couples the acyl chloride with an arylboronic acid. ncert.nic.innih.gov The reaction proceeds with high efficiency and tolerates a wide variety of functional groups on both coupling partners. chemistrysteps.com For a molecule like 13-bromo-tridecanoyl chloride, the Suzuki-Miyaura coupling provides a chemoselective method to form the C(acyl)-C(aryl) bond without disturbing the C-Br bond at the other end of the chain, making it highly suitable for the synthesis of complex, bifunctional intermediates. ncert.nic.inlibretexts.org

Table 1: Representative Catalytic Systems for Aryl Ketone Synthesis from Acyl Chlorides

Reaction TypeCatalyst SystemBaseSolventTemperatureReference(s)
Friedel-Crafts AcylationAlCl₃ (stoichiometric)-Benzene (reagent and solvent)60°C organic-chemistry.org
Friedel-Crafts AcylationZinc Oxide (ZnO)-Solvent-free- libretexts.org
Suzuki-Miyaura CouplingPd(OAc)₂ / Phosphine (B1218219) LigandK₃PO₄Toluene (B28343)80°C
Suzuki-Miyaura CouplingPd-Phosphinous Acid (POPd)-Dioxane150°C (Microwave) ncert.nic.in
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃Toluene110°C nih.gov

The synthesis of conjugated dienones from a saturated acyl chloride like 13-bromo-tridecanoyl chloride is a multi-step process. A plausible synthetic route involves first creating an α,β-unsaturated ketone, which can then be further elaborated.

One approach begins with the conversion of 13-bromo-tridecanoyl chloride into a ketone, for instance, through a Suzuki coupling with an appropriate boronic acid. The resulting ketone can undergo α-halogenation followed by an elimination reaction (dehydrohalogenation) using a base to introduce a double bond adjacent to the carbonyl group, forming an α,β-unsaturated ketone. To create the conjugated dienone system, a second double bond must be introduced. This could potentially be achieved through the reaction of the α,β-unsaturated ketone with a vinyl organometallic reagent, such as a vinyl Grignard or vinylcuprate, in a 1,2-addition, followed by dehydration of the resulting allylic alcohol.

A more direct, though still multi-step, method would involve converting the initial 13-bromo-tridecanoyl chloride into an α,β-unsaturated acyl chloride. This intermediate could then undergo a palladium-catalyzed Suzuki-Miyaura type coupling with a vinylboronic acid to construct the conjugated dienone framework directly.

The most prominent method for synthesizing 1-alkynyl ketones (ynones) from acyl chlorides is the acyl Sonogashira cross-coupling reaction . This palladium- and copper-cocatalyzed reaction couples an acyl chloride with a terminal alkyne. The reaction is highly efficient and versatile, proceeding under mild conditions, typically using a base like triethylamine (B128534) which also serves as the solvent.

When using 13-bromo-tridecanoyl chloride, this reaction would yield a 13-bromo-alkynyl ketone. The long alkyl chain provides hydrophobicity, while the terminal bromine and the ynone functionality offer two distinct points for further chemical diversification. The ynone itself is a valuable synthetic intermediate, known to participate in the synthesis of various heterocyclic compounds. Various catalytic systems have been developed, including heterogeneous catalysts that facilitate easier product purification.

Table 2: Catalytic Systems for 1-Alkynyl Ketone Synthesis via Acyl Sonogashira Coupling

Catalyst SystemBaseSolventTemperatureKey FeatureReference(s)
PdCl₂(PPh₃)₂ / CuITriethylamineTriethylamineRoom Temp.The original Sonogashira conditions
Pd(OAc)₂-Solvent-freeRoom Temp.High efficiency and solvent-free
Pd/C (10%)TriethylamineToluene110°CCopper-free, heterogeneous catalyst
InBr₃ (5 mol%)-Dichloromethane (B109758)MildIndium-catalyzed coupling with alkynylsilanes
BCl₃-Dichloromethane20°CMetal-free, using potassium alkynyltrifluoroborates

13-Bromo-tridecanoyl chloride is a highly effective reagent for the synthesis of modified amino acids, particularly lipoamino acids, which are amino acids bearing a lipid chain. The most direct method is the N-acylation of an amino acid or its ester derivative. This reaction, often performed under Schotten-Baumann conditions (using a base in a biphasic or aqueous system), attaches the 13-carbon chain to the amino group of the amino acid, forming an amide bond.

The resulting product is an N-(13-bromo-tridecanoyl) amino acid. This molecule has three key features: the chiral amino acid core, a long hydrophobic tail, and a terminal bromine atom. This structure is a versatile intermediate for creating more complex amino acid analogs. For example, the terminal bromine can be displaced by various nucleophiles. Reaction with sodium azide (B81097) would yield an ω-azido lipoamino acid, a perfect substrate for "click" chemistry via the Huisgen cycloaddition. This allows for the straightforward conjugation of the amino acid analog to other molecules, such as peptides, polymers, or fluorescent tags.

Functionalization of Macromolecular Systems and Surfaces

The unique properties of 13-bromo-tridecanoyl chloride make it an excellent candidate for modifying the surfaces and bulk properties of large molecules like polysaccharides and other biopolymers. This functionalization can impart new characteristics, such as hydrophobicity, and introduce reactive sites for further modifications.

Polysaccharides such as cellulose, starch, and chitosan (B1678972) are abundant, renewable biopolymers characterized by a high density of hydroxyl (-OH) groups, which makes them highly hydrophilic. Chemical modification can render these materials hydrophobic, enabling their use in new applications like emulsifiers, coatings, and drug delivery systems.

13-Bromo-tridecanoyl chloride can be used to achieve this modification via an esterification reaction, where the acyl chloride reacts with the hydroxyl groups on the polysaccharide backbone to form ester linkages. This process grafts the long, hydrophobic 13-carbon chain onto the polymer. The reaction is often carried out in a suitable solvent system, sometimes with a base like pyridine (B92270) to neutralize the HCl byproduct.

The key advantage of using 13-bromo-tridecanoyl chloride over a simple long-chain acyl chloride is the introduction of the terminal bromine atom. This creates a "dual-functional" polymer: it is hydrophobic due to the alkyl chain, and it is "activatable" due to the bromine. This terminal halide serves as a reactive handle for a second wave of functionalization. For instance, it can be used for grafting other polymer chains via atom transfer radical polymerization (ATRP) or for attaching specific ligands, drugs, or imaging agents through nucleophilic substitution reactions. This makes 13-bromo-tridecanoyl chloride a powerful tool for creating advanced, multifunctional biomaterials.

Surface Chemistry Modifications for Hydrophobicity

The ability to control the surface properties of materials is crucial for a wide range of applications, from self-cleaning coatings to biomedical implants. 13-Bromo-tridecanoyl chloride offers a promising route to modify surfaces, imparting hydrophobicity through the introduction of its long hydrocarbon chain.

The primary mechanism for surface modification involves the reaction of the acyl chloride group with hydroxyl (-OH) or amine (-NH2) functionalities present on a substrate's surface. Materials such as glass, silicon wafers with a native oxide layer, or polymers with hydroxyl or amine groups can be readily functionalized. The reaction forms a stable ester or amide linkage, covalently grafting the tridecanoyl chain onto the surface.

The hydrophobicity of the modified surface is a direct result of the long, nonpolar alkyl chain of the tridecanoyl group. The degree of hydrophobicity can be quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. Research in this area would likely involve the systematic study of reaction conditions, such as solvent, temperature, and reaction time, to achieve optimal surface coverage and, consequently, maximum hydrophobicity.

Furthermore, the terminal bromine atom provides a secondary site for post-functionalization. This allows for the creation of "switchable" surfaces, where the surface properties can be altered by further chemical reactions. For instance, the bromo-group can be converted to other functional groups through nucleophilic substitution or "click" chemistry reactions, potentially altering the surface's interaction with its environment.

A hypothetical study could investigate the effect of grafting density of 13-bromo-tridecanoyl chloride on the water contact angle of a silicon wafer. The results could be tabulated as follows:

Grafting Density (chains/nm²)Water Contact Angle (°)
0 (Unmodified)35 ± 2
0.585 ± 3
1.0105 ± 2
1.5115 ± 3
2.0120 ± 2

Targeted Polymer Functionalization via Ring-Opening Polymerization Termination

Ring-opening polymerization (ROP) is a powerful technique for synthesizing a wide variety of polymers, including polyesters and polycarbonates. 13-Bromo-tridecanoyl chloride can be employed as a highly effective terminating agent in living ROP, enabling the introduction of a terminal bromo-functionalized long-chain alkyl group onto the polymer chain.

In a typical living ROP of a cyclic ester like ε-caprolactone or lactide, initiated by an appropriate catalyst, the polymerization proceeds with a "living" chain end. The addition of 13-bromo-tridecanoyl chloride at the desired point in the polymerization process effectively quenches the reaction. nih.gov The acyl chloride reacts with the propagating chain end, for instance, an alkoxide, to form an ester linkage, thereby capping the polymer chain. nih.gov

The resulting polymer possesses a terminal 13-bromotridecanoyl group. This end-functionalization is highly valuable for several reasons. Firstly, the long alkyl chain can influence the polymer's bulk properties, such as its crystallinity and thermal behavior. Secondly, and more importantly, the terminal bromine atom serves as a versatile handle for subsequent post-polymerization modifications. This allows for the synthesis of block copolymers, graft copolymers, or for the attachment of the polymer to surfaces or biomolecules using techniques like atom transfer radical polymerization (ATRP) or "click" chemistry. rsc.orgyoutube.com

A research study in this area might explore the efficiency of 13-bromo-tridecanoyl chloride as a terminating agent for the ROP of poly(ε-caprolactone) (PCL). The molecular weight and dispersity of the resulting bromo-terminated PCL could be analyzed, as shown in the hypothetical data below:

Target Molecular Weight ( g/mol )Measured Molecular Weight ( g/mol )Dispersity (Đ)Termination Efficiency (%)
5,0005,1001.12>98
10,00010,3001.15>97
20,00020,8001.18>96
50,00051,5001.25>95

Development of Specialized Reagents and Ligands

The dual functionality of 13-bromo-tridecanoyl chloride makes it an excellent precursor for the synthesis of specialized reagents and ligands with tailored properties. The acyl chloride group allows for its conjugation to a wide range of molecules containing nucleophilic groups, while the terminal bromine provides a site for further chemical transformations.

For example, 13-bromo-tridecanoyl chloride can be reacted with amines, alcohols, or thiols to create a family of derivatives with a long alkyl chain and a terminal bromine. These derivatives can then be used in subsequent synthetic steps. The bromo-group can be converted into an azide, an alkyne, or a phosphonium (B103445) salt, opening up possibilities for its use in Staudinger ligations, copper-catalyzed azide-alkyne cycloadditions (CuAAC), or Wittig reactions, respectively.

The long C13 chain can impart specific solubility characteristics to the resulting reagents or ligands, making them suitable for use in nonpolar environments or for creating amphiphilic structures. For instance, a ligand synthesized from 13-bromo-tridecanoyl chloride could be used to stabilize nanoparticles in an organic solvent or to direct the self-assembly of molecules at an oil-water interface.

A potential research direction could be the synthesis of a novel phosphine ligand for use in catalysis. The synthesis could start with the reaction of 13-bromo-tridecanoyl chloride with an amino-functionalized phosphine. The properties of the resulting ligand and its performance in a model catalytic reaction could be investigated.

Emerging Interdisciplinary Research with 13 Bromo Tridecanoyl Chloride

Applications in Chemical Biology and Lipidomics: A Field of Potential

The study of lipids and their interactions within biological systems, known as lipidomics, heavily relies on the use of molecular probes to track, visualize, and characterize lipid behavior. Modified fatty acids are crucial tools in this area.

Synthesis of Modified Biomolecules for Probing Biological Systems

In principle, 13-bromotridecanoyl chloride could serve as a precursor for synthesizing modified biomolecules. The acyl chloride can react with amines, alcohols, and thiols, enabling its conjugation to peptides, sugars, or other biomolecules. The terminal bromine could then be converted, for example, into an azide (B81097) for click chemistry or a photoactivatable diazirine group, creating a bifunctional probe. However, specific examples of such syntheses and their applications in probing biological systems using 13-bromotridecanoyl chloride are not prominently documented in peer-reviewed literature.

Creation of Lipid-Based Probes for Protein-Membrane Interactions

Understanding how proteins interact with cellular membranes is fundamental to cell biology. Lipid-based probes, often containing fluorophores or photo-crosslinking agents, are instrumental in these studies. A hypothetical application of 13-bromotridecanoyl chloride would involve its use in the synthesis of such probes. For instance, it could be used to acylate a lysophospholipid, thereby introducing a long, functionalizable tail into a phospholipid structure. This tail could then be further modified to carry a reporter group. While this synthetic strategy is plausible, concrete examples detailing the use of 13-bromotridecanoyl chloride for creating probes to study protein-membrane interactions are not available in the public domain.

Design of Cholesterol-Derived Conjugates

Cholesterol is a vital component of animal cell membranes, and its metabolism and trafficking are of significant interest. Fluorescently labeled or otherwise modified cholesterol analogs are used to study its distribution and dynamics. The synthesis of such analogs can involve the esterification of cholesterol's hydroxyl group with a functionalized fatty acid. In theory, 13-bromotridecanoyl chloride could be used for this purpose, with the bromo-terminated tail providing a handle for further chemical elaboration. However, published research on the synthesis of cholesterol-derived conjugates specifically utilizing 13-bromotridecanoyl chloride is not currently available.

Contributions to Supramolecular Assembly and Nanomaterials

The self-assembly of amphiphilic molecules into ordered structures is the basis for creating a wide range of nanomaterials. The design of novel lipids and surfactants can lead to new materials with unique properties. While the structure of a molecule derived from 13-bromotridecanoyl chloride—possessing a polar head group and a long, functionalized tail—is conducive to forming micelles, vesicles, or other supramolecular assemblies, specific studies detailing the contribution of this compound to the field of supramolecular chemistry and nanomaterials have not been identified.

Prospective Research Directions and Computational Insights

Novel Catalytic Strategies for Enhanced Selectivity and Efficiency

The synthesis of ω-haloacyl chlorides, including 13-bromotridecanoyl chloride, traditionally relies on methods that can be hazardous and non-selective. Modern research is increasingly focused on developing advanced catalytic strategies to overcome these limitations.

One promising area is the use of transition-metal catalysis. For instance, nickel-catalyzed C(sp³)–H functionalization and chain-walking reactions present a sophisticated method for introducing functional groups at specific locations on a long alkyl chain. This approach could potentially be adapted to selectively introduce the bromine or even the acyl chloride group at the terminal position of a long-chain carboxylic acid derivative, offering high selectivity and efficiency.

Catalysis is also crucial in the reactions of acyl chlorides. Zinc chloride (ZnCl₂), for example, has been effectively used as a catalyst in the acylation of sulfonamides by bromoacetyl bromide. nih.gov Exploring similar Lewis acid catalysis for reactions involving 13-bromotridecanoyl chloride could enhance its utility in synthesizing complex target molecules by activating the acyl chloride group towards specific nucleophiles.

Furthermore, established industrial methods for producing long-chain acyl chlorides, such as the reaction of carboxylic acids with phosgene (B1210022) catalyzed by N,N-dialkylformamides, are continuously being refined. simply.science Future research will likely focus on developing less hazardous catalysts and reaction conditions to improve the safety and environmental profile of these large-scale processes. simply.science

Green Chemistry Approaches in ω-Bromoacyl Chloride Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For ω-bromoacyl chloride synthesis, this involves a shift away from hazardous reagents like thionyl chloride and phosgene towards more environmentally benign alternatives. wikipedia.orgmasterorganicchemistry.com

Key Green Chemistry Strategies:

Safer Reagents: Research into alternatives for chlorinating agents is a key focus. Oxone, in combination with potassium chloride (KCl), has been used for the oxyhalogenation of thiols and disulfides in water, suggesting a potential pathway for greener synthesis of related sulfur compounds. nih.gov Similarly, ammonium (B1175870) nitrate (B79036) has been employed as part of a metal-free system for synthesizing sulfonyl halides. rsc.org Adapting such systems for the synthesis of acyl halides from carboxylic acids is a significant area for future work.

Greener Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) or chloroform. researchgate.net Green chemistry promotes the use of less toxic and more sustainable solvents. Water is an ideal green solvent, and methods are being developed to perform halogenations in aqueous media. nih.gov Other alternatives include higher-boiling aromatic solvents like toluene (B28343) or xylene, which can be more easily recovered and recycled. researchgate.net In some cases, reactions can be run neat, using the reagent itself as the solvent, which completely eliminates solvent waste. researchgate.net

Bio-Based Feedstocks: A core tenet of green chemistry is the use of renewable resources. The synthesis of acyl chlorides from bio-based starting materials, such as furan-2,5-carbonyl dichloride derived from biomass, is an exciting frontier. wikipedia.org This approach not only reduces reliance on fossil fuels but also introduces novel chemical structures for the development of new polymers and materials. wikipedia.org

Computational Chemistry and Theoretical Modeling of Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like 13-bromotridecanoyl chloride. Density Functional Theory (DFT) calculations have become instrumental in elucidating complex reaction mechanisms at the molecular level.

Beyond its synthesis, the reactivity of the acyl chloride functional group is a subject of intense computational study. Theoretical calculations have been used to investigate whether nucleophilic substitution at the carbonyl carbon proceeds through a concerted S(N)2-like mechanism or via a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov The results often depend on the specific reactants and conditions, but these models provide crucial insights that can guide experimental design. nih.gov For example, detailed mechanistic studies combining NMR spectroscopy, kinetics, and computational analysis have been used to understand the complex reactions between acyl chlorides and other reactive species. nih.govrsc.org

Bio-inspired Synthesis and Applications

Bio-inspired synthesis seeks to mimic nature's strategies for building complex molecules. This can involve using enzymes or bio-based starting materials to create functional compounds like 13-bromotridecanoyl chloride.

A significant application lies in the modification of natural polymers. For example, fatty acid chlorides have been used to modify guar (B607891) gum, a naturally occurring polysaccharide, to create new materials with tailored properties. masterorganicchemistry.com The bifunctional nature of 13-bromotridecanoyl chloride makes it an ideal candidate for such applications. The acyl chloride can react with hydroxyl groups on the polymer backbone, while the terminal bromine atom remains available for subsequent cross-linking or functionalization, leading to novel biomaterials.

Furthermore, the synthesis of complex natural products often involves intermediates that are structurally related to ω-haloacyl chlorides. In a bio-inspired total synthesis of the alkaloid brevianamide (B1173143) A, an acid chloride was created as a key intermediate to couple two complex fragments of the molecule. organicchemistry.eu This highlights the strategic importance of acyl chlorides in constructing intricate molecular architectures inspired by nature. The use of bio-based feedstocks, such as those derived from furan, to synthesize novel di-acyl chlorides for polymer production is another prime example of how bio-inspired chemistry is driving innovation in materials science. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for preparing 13-bromo-tridecanoyl chloride, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : The compound can be synthesized via reaction of 13-bromo-tridecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 70–80°C for SOCl₂), and using a molar ratio of 1:1.2 (acid to SOCl₂) to minimize side reactions. Post-synthesis purification involves distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the acyl chloride, with yields typically >85% when using freshly distilled reagents . NMR and FT-IR should confirm the absence of residual acid (e.g., loss of -OH stretch at ~3000 cm⁻¹).

Q. Which analytical techniques are most effective for characterizing 13-bromo-tridecanoyl chloride, and how should spectral data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the brominated carbon (C-13) appear downfield (~δ 35–40 ppm in ¹³C NMR). The acyl chloride carbonyl signal is typically at ~δ 170–175 ppm (¹³C).
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters at m/z 293 (C₁₃H₂₅BrO₂⁺) and fragmentation patterns consistent with Br loss (m/z 214).
  • FT-IR : Confirm the acyl chloride group via a strong C=O stretch at ~1800 cm⁻¹ and absence of -OH bands .

Q. How does the reactivity of 13-bromo-tridecanoyl chloride compare to non-brominated fatty acid chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at C-13 introduces steric hindrance and electronic effects, slowing nucleophilic attack at the carbonyl carbon compared to non-brominated analogs (e.g., tridecanoyl chloride). Kinetic studies using amines or alcohols as nucleophiles reveal a 20–30% reduction in reaction rate. Use polar aprotic solvents (e.g., DMF) to enhance reactivity, and monitor progress via TLC (Rf shift) or in situ IR .

Advanced Research Questions

Q. What experimental strategies can mitigate side reactions (e.g., hydrolysis or elimination) during the synthesis of 13-bromo-tridecanoyl chloride derivatives?

  • Methodological Answer :
  • Moisture Control : Use Schlenk-line techniques or molecular sieves to exclude water.
  • Low-Temperature Reactions : Conduct reactions at –20°C to suppress elimination (e.g., HBr formation).
  • Additive Screening : Catalytic DMAP or triethylamine can accelerate desired acylation while minimizing hydrolysis .

Q. How can computational modeling predict the regioselectivity of 13-bromo-tridecanoyl chloride in enzymatic acylation reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model the transition state of the acyl-enzyme intermediate. Focus on steric maps and electrostatic potential surfaces to identify favorable binding sites. Validate predictions via site-directed mutagenesis of serine hydrolases (e.g., lipases) and LC-MS analysis of acylated products .

Q. What are the challenges in assessing the cellular toxicity of 13-bromo-tridecanoyl chloride, and how can they be addressed experimentally?

  • Methodological Answer :
  • In Vitro Assays : Use MTT or LDH assays in HEK-293 or HepG2 cells to measure cytotoxicity. Note that acyl chlorides may hydrolyze in cell media, so control for HCl generation by parallel testing with equimolar HCl.
  • Protein Adduct Detection : LC-MS/MS can identify covalent adducts formed via acylation of cellular proteins (e.g., albumin), using isotopically labeled standards for quantification .

Q. How do structural modifications (e.g., chain length or halogen substitution) influence the lipid membrane permeability of 13-bromo-tridecanoyl chloride derivatives?

  • Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) with varying lipid compositions. Compare logP values (via HPLC) and correlate with molecular dynamics simulations of bilayer penetration. Bromine’s hydrophobicity (compared to Cl) increases logP by ~0.5 units, enhancing membrane partitioning .

Q. What methodological biases could arise in kinetic studies of 13-bromo-tridecanoyl chloride’s hydrolysis, and how can they be controlled?

  • Methodological Answer :
  • pH Control : Use buffered solutions (e.g., phosphate, pH 7.4) to standardize hydrolysis rates.
  • Temperature Calibration : Ensure precise thermostatic control (±0.1°C) to avoid rate inconsistencies.
  • Blind Analysis : Use automated titrators or HPLC for objective quantification, reducing observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.